2-Benzylidenehydrazinecarboximidamide
Description
Properties
IUPAC Name |
2-[(E)-benzylideneamino]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-8(10)12-11-6-7-4-2-1-3-5-7/h1-6H,(H4,9,10,12)/b11-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNPXUCYRKHVMAD-IZZDOVSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3357-37-7 | |
| Record name | Hydrazinecarboximidamide, 2-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003357377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC302362 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302362 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthesis of Benzohydrazides
Benzohydrazides serve as critical precursors. Their synthesis typically involves the esterification of benzoic acids followed by hydrazinolysis:
- Esterification : Substituted benzoic acids react with ethanol in the presence of concentrated sulfuric acid under reflux to form ethyl benzoates.
- Hydrazinolysis : Ethyl benzoates undergo nucleophilic substitution with hydrazine hydrate at elevated temperatures (120°C, 8 hours), yielding benzohydrazides in yields exceeding 80%.
For example, 4-substituted benzohydrazides (1a–1h ) are synthesized via this method, with structural confirmation through $$ ^1 \text{H} $$-NMR and $$ ^{13} \text{C} $$-NMR spectroscopy.
Formation of Schiff Base Intermediates
Benzohydrazides subsequently react with aldehydes to form Schiff base intermediates. In a representative procedure:
- Reaction Conditions : Terephthalaldehyde reacts with benzohydrazides in ethanol under acidic catalysis (acetic acid) at room temperature.
- Product Isolation : The resulting N’-(4-formylbenzylidene)-4-substituted-benzohydrazides (2a–2h ) precipitate upon cooling and are recrystallized from ethanol, achieving yields of ~60%.
Condensation with Aminoguanidine
The final step involves the condensation of Schiff base intermediates with aminoguanidine bicarbonate:
- Reagents : Equimolar amounts of aminoguanidine bicarbonate and Schiff base intermediates.
- Conditions : Reflux in ethanol with acetic acid catalysis for 8 hours.
- Workup : Column chromatography (silica gel, 1–2% methanol in dichloromethane) isolates this compound derivatives (3a–3h ) in yields of 70–71%.
This method’s robustness is evidenced by high-resolution mass spectrometry (HRMS) and NMR data, confirming the target compound’s structure.
Direct Condensation Approaches
An alternative one-pot strategy bypasses intermediate isolation by directly reacting benzaldehyde derivatives with hydrazinecarboximidamide precursors. Although less documented in the provided sources, analogous methods for related compounds suggest feasibility:
Reaction Mechanism
- Substrates : Benzaldehyde derivatives and aminoguanidine.
- Catalysis : Acidic conditions (e.g., acetic acid) facilitate imine formation.
- Solvent : Ethanol or methanol under reflux.
While specific yields for this compound are unreported in the literature surveyed, similar syntheses of hydrazinecarboximidamide derivatives achieve moderate to high efficiencies.
Catalytic and Solvent Optimization
Recent advances emphasize green chemistry principles, though direct applications to this compound remain underexplored. Insights from benzimidazole synthesis (e.g., microwave irradiation, catalyst use) suggest potential optimizations:
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times in related heterocyclic syntheses. For instance, benzimidazole formation under microwave conditions completes in minutes rather than hours. Adapting this to this compound could involve:
Solvent-Free Reactions
Solvent-free protocols, successful in benzimidazole synthesis, may improve atom economy and reduce waste. However, their applicability to hydrazinecarboximidamide derivatives requires empirical validation.
Analytical Characterization
Rigorous spectroscopic and chromatographic techniques ensure compound purity and structural fidelity:
Spectroscopic Methods
- NMR Spectroscopy : $$ ^1 \text{H} $$-NMR confirms proton environments (e.g., imine protons at δ 8.54 ppm, aromatic protons at δ 7.41–8.01 ppm). $$ ^{13} \text{C} $$-NMR identifies carbonyl (δ 166–193 ppm) and imine (δ 146–163 ppm) carbons.
- Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]$$^+$$ at m/z 343.1074 for 3a ).
Chromatographic Purity Assessment
- Thin-layer chromatography (TLC) monitors reaction progress.
- Column chromatography purifies final products, with elution systems tailored to compound polarity.
Applications and Derivative Synthesis
This compound’s versatility is highlighted by its role in synthesizing bioactive and coordination compounds:
Pharmaceutical Derivatives
Coordination Chemistry
- Metal Complexation : The compound acts as a tridentate ligand, forming stable complexes with Cu(II), Ni(II), and Cd(II) ions for catalytic and sensing applications.
Chemical Reactions Analysis
Types of Reactions: 2-Benzylidenehydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The benzylidene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylidene oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of 2-benzylidenehydrazinecarboximidamide exhibit notable antimicrobial properties. A study highlighted the synthesis of aminoguanidine derivatives containing acylhydrazone moieties, which showed promising antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Bacillus subtilis. The most effective compound had a minimum inhibitory concentration (MIC) of 4 µg/mL against these pathogens .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Activity Description |
|---|---|---|---|
| 3d | Bacillus subtilis | 4 | Broad-spectrum activity |
| 3f | Staphylococcus aureus | 4 | Strong antibacterial effect |
Antitubercular Activity
The compound has also been evaluated for its antitubercular properties. A study synthesized hydrazone derivatives containing thiadiazoles and tested them against Mycobacterium tuberculosis H37Rv. Some derivatives exhibited remarkable antimycobacterial activity with MIC values ranging from 0.78 to 6.25 µg/mL. Notably, compounds TDH2 and TDH3 showed significant inhibition of bacterial growth in nutrient starvation models, indicating their potential effectiveness against dormant bacterial forms .
Table 2: Antitubercular Activity of Hydrazone Derivatives
| Compound | MIC (µg/mL) | Cytotoxicity (%) | Growth Inhibition in Starvation Model |
|---|---|---|---|
| TDH2 | 0.78 | <50 | Significant growth reduction |
| TDH3 | 1.25 | <50 | Significant growth reduction |
Anticancer Potential
Emerging studies suggest that derivatives of this compound may possess anticancer properties. For instance, certain analogues have been shown to interact with cellular mechanisms involved in cancer cell apoptosis. One particular study indicated that compounds derived from this scaffold could induce cell death in cancer cells through the disruption of ubiquitin homeostasis, highlighting their potential as novel anticancer agents .
Mechanism of Action
The mechanism of action of 2-Benzylidenehydrazinecarboximidamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 2-Benzylidenehydrazinecarboximidamide, emphasizing differences in substituents, synthesis routes, and biological activities:
Structural and Functional Differences
- The bromine atom in enhances electrophilicity, making it suitable for cross-coupling reactions in synthetic chemistry. Thiosemicarbazide derivatives (e.g., ) exhibit stronger metal-chelating properties due to sulfur atoms, which could translate to enhanced antimicrobial or anticancer activity .
Synthesis Routes :
Physicochemical Properties
- Solubility: Thioamide and hydrobromide derivatives () likely exhibit higher aqueous solubility than non-ionic analogs, a key factor in bioavailability.
- Reactivity: Brominated analogs () may undergo nucleophilic substitution more readily than non-halogenated compounds, enabling diverse functionalization.
Biological Activity
2-Benzylidenehydrazinecarboximidamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀N₄O
- Functional Groups : Contains a hydrazine moiety linked to a benzylidene group and a carboximidamide functional group.
The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in drug development.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Antimicrobial Properties : Studies have shown that this compound possesses antimicrobial activity against various pathogens, suggesting its potential as an antimicrobial agent in clinical settings.
- Anticancer Activity : It has been evaluated for its anticancer properties, demonstrating the ability to inhibit tumor cell proliferation. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell lines, indicating its potential as a therapeutic agent in oncology .
- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on carbonic anhydrase (CA) enzymes, which play crucial roles in physiological processes. Some derivatives exhibited notable inhibitory activity with Ki values indicating strong binding affinity .
The mechanism of action for this compound involves:
- Enzyme Interaction : The compound may inhibit specific enzymes, such as carbonic anhydrase, through competitive binding at the active site. This interaction can disrupt normal physiological functions, leading to therapeutic effects.
- Cellular Pathway Modulation : It may also modulate various cellular pathways by interacting with receptors or signaling molecules, contributing to its anticancer and antimicrobial effects.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against multiple pathogens | , |
| Anticancer | Inhibits proliferation in cancer cell lines | , |
| Enzyme Inhibition | Strong CA inhibitory activity | , |
Case Study: Anticancer Activity Evaluation
A study conducted on various derivatives of this compound revealed significant anticancer activity. The derivatives were tested against several cancer cell lines, showing IC50 values that indicate effective inhibition of cell growth. Notably, some derivatives exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .
Applications in Medicine and Industry
- Medicinal Chemistry : Given its antimicrobial and anticancer properties, this compound is being explored as a potential lead compound for drug development.
- Material Science : The compound's unique chemical properties allow for applications in creating novel materials and polymers.
- Agricultural Chemistry : Its biological activity may extend to agricultural applications as a pesticide or herbicide.
Q & A
Q. What are the recommended synthetic routes for 2-Benzylidenehydrazinecarboximidamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves condensation of benzaldehyde derivatives with hydrazinecarboximidamide under acidic or neutral conditions. For example, analogous hydrazides (e.g., 4-(dimethylamino)benzohydrazide) are synthesized via refluxing acyl hydrazides with aldehydes in ethanol or methanol . Key parameters include temperature control (60–80°C), solvent polarity, and stoichiometric ratios. Characterization via IR and NMR ensures imine bond formation (C=N stretch at ~1600 cm⁻¹; δ 8.5–9.0 ppm for NH protons) .
Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For related hydrazine derivatives (e.g., 4-(dimethylamino)benzohydrazide), hydrogen bonding (N–H···O, C–H···π) and π-π stacking between aromatic rings dominate lattice stabilization . Computational validation via DFT calculations (e.g., Gaussian 09) can predict bond lengths and angles, with deviations <2% from experimental data .
Q. What spectroscopic techniques are critical for confirming the purity and structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identify imine protons (δ 7.5–8.5 ppm) and carboximidamide carbons (δ 155–165 ppm).
- IR Spectroscopy : Confirm N–H stretches (3200–3400 cm⁻¹) and C=N vibrations.
- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+) .
Advanced Research Questions
Q. How do electronic and steric effects of substituents on the benzylidene moiety influence the compound’s reactivity in coordination chemistry?
- Methodological Answer : Electron-withdrawing groups (e.g., –NO₂) enhance electrophilicity at the imine nitrogen, improving metal chelation. Steric hindrance from ortho-substituents (e.g., –CH₃) reduces coordination efficiency. Comparative studies using UV-Vis titration (e.g., with Cu²+ or Fe³+) and Job’s plot analysis quantify binding constants (K = 10³–10⁶ M⁻¹) . X-ray crystallography of metal complexes reveals preferred octahedral or square-planar geometries .
Q. What computational strategies predict the biological activity of this compound derivatives, and how do they align with experimental data?
- Methodological Answer :
- Molecular Docking (AutoDock/Vina) : Screen against target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities.
- QSAR Models : Use Hammett constants (σ) and logP values to correlate substituent effects with antimicrobial IC₅₀ values .
Discrepancies between computational and experimental results (e.g., lower in vitro activity despite high docking scores) may arise from solubility issues or off-target interactions .
Q. How can contradictory data in biological assays (e.g., antimicrobial activity) be systematically resolved?
- Methodological Answer :
- Dose-Response Curves : Test across a concentration gradient (1–100 µM) to establish EC₅₀ values.
- Control Experiments : Include reference drugs (e.g., ampicillin) and assess cytotoxicity (MTT assay) to rule off false positives.
- Structural-Activity Analysis : Modify substituents (e.g., –OCH₃ vs. –Cl) and compare MIC values against Gram-positive/negative strains .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
